molecular formula C4H7ClF3N B6222615 2,2-difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride CAS No. 2758004-59-8

2,2-difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride

Cat. No. B6222615
CAS RN: 2758004-59-8
M. Wt: 161.6
InChI Key:
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Description

2,2-difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride, also known as 2,2-DFCP-HCl, is a cyclic amine used in a variety of scientific research applications. It is a derivative of the cyclopropanamine class of compounds and is synthesized through the reaction of fluoromethylcyclopropane and hydrochloric acid. This compound has been used in the past to study the effects of various drugs and pharmaceuticals, as well as to study the effects of various biochemical and physiological processes.

Scientific Research Applications

2,2-difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of various drugs and pharmaceuticals, as well as to study the effects of various biochemical and physiological processes. It has also been used to study the effects of various environmental conditions, such as temperature, light, and humidity. Additionally, 2,2-difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride has been used in pharmacological studies to assess the effects of various compounds on the nervous system.

Mechanism of Action

2,2-difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride has been found to act as an agonist at the 5-HT2A serotonin receptor. This receptor is involved in a variety of physiological processes, such as regulating mood and appetite, as well as modulating the release of various hormones. When 2,2-difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride binds to the 5-HT2A receptor, it activates the receptor and causes a variety of physiological effects.
Biochemical and Physiological Effects
2,2-difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to act as an agonist at the 5-HT2A serotonin receptor, which is involved in regulating mood and appetite, as well as modulating the release of various hormones. Additionally, it has been found to have anticonvulsant and anxiolytic effects, as well as an antidepressant effect.

Advantages and Limitations for Lab Experiments

2,2-difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride has several advantages and limitations when used in lab experiments. One advantage is that it has a relatively low toxicity, making it safe to use in experiments. Additionally, it is relatively inexpensive compared to other compounds used in lab experiments. However, one limitation is that it is not as widely available as other compounds, making it difficult to acquire in some areas.

Future Directions

There are several potential future directions for the use of 2,2-difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride in scientific research. One potential direction is to further explore its effects on the 5-HT2A serotonin receptor. Additionally, further research could be done to explore its potential as an antidepressant and anxiolytic agent. Additionally, further research could be done to explore its potential as an anticonvulsant agent. Finally, further research could be done to explore its potential as an anti-inflammatory agent.

Synthesis Methods

2,2-difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride is synthesized through the reaction of fluoromethylcyclopropane and hydrochloric acid. The reaction is carried out in a round-bottom flask, and the reaction is typically run at a temperature between 0-100°C. The reaction is catalyzed by a strong base, such as potassium carbonate, and the resulting product is a white solid. The reaction is typically carried out in a 1:1 molar ratio of fluoromethylcyclopropane to hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride involves the reaction of 1,1-difluoro-2-(fluoromethyl)cyclopropane with ammonia followed by hydrochloric acid to form the desired product.", "Starting Materials": [ "1,1-difluoro-2-(fluoromethyl)cyclopropane", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "1. Add 1,1-difluoro-2-(fluoromethyl)cyclopropane to a reaction vessel.", "2. Slowly add ammonia to the reaction vessel while stirring.", "3. Heat the reaction mixture to 50-60°C and stir for 24 hours.", "4. Cool the reaction mixture to room temperature.", "5. Slowly add hydrochloric acid to the reaction mixture while stirring.", "6. Filter the resulting solid and wash with cold water.", "7. Dry the solid under vacuum to obtain 2,2-difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride." ] }

CAS RN

2758004-59-8

Product Name

2,2-difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride

Molecular Formula

C4H7ClF3N

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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